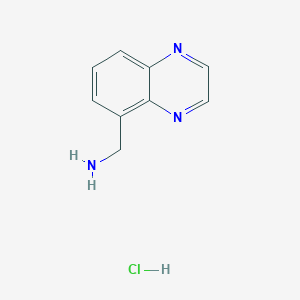

Quinoxalin-5-ylmethanamine hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H10ClN3 |

|---|---|

Molecular Weight |

195.65 g/mol |

IUPAC Name |

quinoxalin-5-ylmethanamine;hydrochloride |

InChI |

InChI=1S/C9H9N3.ClH/c10-6-7-2-1-3-8-9(7)12-5-4-11-8;/h1-5H,6,10H2;1H |

InChI Key |

QITPEBAQPBSIAL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)N=CC=N2)CN.Cl |

Origin of Product |

United States |

The Enduring Importance of the Quinoxaline Ring System in Organic Chemistry

The quinoxaline (B1680401) scaffold, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, is a privileged structure in organic chemistry, primarily due to its wide spectrum of biological activities and its utility in materials science. nih.govmdpi.commdpi.comnih.gov Quinoxaline derivatives have demonstrated a remarkable range of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic activities. nih.govsapub.orgmdpi.com The structural versatility of the quinoxaline ring allows for substitutions at various positions, enabling the fine-tuning of its biological and physical properties. nih.govnih.gov

In the realm of medicinal chemistry, several quinoxaline-containing compounds have been developed as therapeutic agents. nih.gov For instance, some derivatives are investigated as potent inhibitors of various enzymes and receptors, highlighting their potential in drug discovery. mdpi.com Beyond medicine, the unique electronic properties of the quinoxaline system have led to its incorporation into advanced materials. mdpi.com These include applications in organic light-emitting diodes (OLEDs), solar cells, and as fluorescent probes, where the electron-accepting nature of the pyrazine ring plays a crucial role. mdpi.com The synthetic accessibility and the ability to be readily functionalized further enhance the appeal of the quinoxaline scaffold to organic chemists. sapub.org

The Distinctiveness of the 5 Substituted Quinoxaline Motif Through the Lens of Position Isomerism

Position isomerism in substituted quinoxalines, particularly on the benzene (B151609) ring, gives rise to distinct chemical entities with unique properties. The position of a substituent significantly influences the molecule's electronic distribution, steric environment, and, consequently, its reactivity and biological interactions. acs.orgrsc.org The substitution pattern on the quinoxaline (B1680401) core has been shown to have a substantial impact on the biological activity of the resulting compounds. nih.gov

The 5-substituted quinoxaline motif, as seen in Quinoxalin-5-ylmethanamine (B1499665) hydrochloride, places the substituent at a position adjacent to the fused pyrazine (B50134) ring. This proximity can lead to specific intramolecular interactions and steric effects that are absent in other isomers, such as the 6- or 7-substituted analogues. For example, research on the olfactory properties of methyl-substituted quinoxalines revealed that the 5-methyl derivative possessed a desirable coffee-like aroma, distinguishing it from other isomers. acs.org This suggests that even a simple methyl group at the 5-position can lead to unique molecular recognition by biological receptors.

Emerging Research Directions for Quinoxalin 5 Ylmethanamine Hydrochloride

Quinoxalin-5-ylmethanamine (B1499665) hydrochloride serves as a valuable building block in the synthesis of more complex and functionally diverse molecules. Its primary amine group offers a reactive handle for a variety of chemical transformations, allowing for its incorporation into larger molecular frameworks.

A significant area of research for derivatives of this compound is in neuropharmacology. Specifically, a series of 5-aminomethylquinoxaline-2,3-diones have been identified as potent and selective antagonists of the AMPA receptor, a key player in excitatory neurotransmission in the central nervous system. nih.gov This finding opens up avenues for the development of novel therapeutic agents for neurological disorders characterized by excessive AMPA receptor activity. The general class of quinoxaline (B1680401) derivatives has been explored for a multitude of biological activities, including as anticancer and antimicrobial agents, suggesting that derivatives of Quinoxalin-5-ylmethanamine hydrochloride could also be investigated for these applications. mdpi.com

The aminomethyl group at the 5-position can be readily acylated, alkylated, or used in the formation of Schiff bases and other nitrogen-containing heterocycles, leading to a wide array of new chemical entities. The exploration of these derivatives as potential kinase inhibitors, antiviral agents, or as ligands for metal complexes represents fertile ground for future research. mdpi.comnih.gov The unique steric and electronic properties conferred by the 5-substitution pattern may lead to the discovery of compounds with novel mechanisms of action and improved selectivity profiles.

Synthetic Strategies for this compound: A Detailed Examination

The synthesis of this compound, a specific derivative of the quinoxaline heterocyclic system, involves a multi-step process requiring careful strategic planning. The core of this process lies in the initial construction of the quinoxaline nucleus followed by targeted functionalization at the 5-position to introduce the methanamine hydrochloride moiety. This article delves into the established and potential synthetic methodologies for this compound, focusing on precursor generation, key transformations, advanced catalytic systems, and the principles of sustainable chemistry.

Role of Quinoxalin 5 Ylmethanamine Hydrochloride in Advanced Chemical Applications

A Versatile Scaffold in the Construction of Complex Organic Molecules

The structural and electronic properties of the quinoxaline (B1680401) moiety make it a valuable scaffold in organic synthesis. Quinoxaline derivatives are key intermediates in the creation of a wide array of heterocyclic compounds, many of which exhibit important biological activities and material properties. ipp.ptnih.gov

Utility in Multi-Component Reaction Design

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. While direct literature on the use of Quinoxalin-5-ylmethanamine (B1499665) hydrochloride in a specific named multi-component reaction is not abundant, its structure, featuring a primary amine, suggests its high potential as a key building block in such reactions.

The primary amine group of Quinoxalin-5-ylmethanamine hydrochloride can readily participate in well-known MCRs such as the Mannich and Ugi reactions. youtube.com For instance, in a Mannich-type reaction, it could react with an aldehyde and a compound containing an active hydrogen to form a more complex substituted quinoxaline derivative. Similarly, in an Ugi reaction, it could serve as the amine component, reacting with a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce a complex peptide-like structure incorporating the quinoxaline scaffold.

Precursor for Diverse Heterocyclic Scaffolds

The inherent reactivity of this compound makes it an excellent starting material for the synthesis of a variety of other heterocyclic systems. The primary amine group can be readily transformed into other functional groups or used as a handle to build new rings onto the quinoxaline core.

For example, the amine can undergo condensation reactions with dicarbonyl compounds to form new heterocyclic rings. Reaction with a 1,2-dicarbonyl compound could lead to the formation of a pyrazino[2,3-b]quinoxaline system. Furthermore, the amine can be converted into an isothiocyanate, which can then be used to construct thiazole (B1198619) or thiadiazole rings fused to the quinoxaline system. The versatility of the quinoxaline scaffold is highlighted by its presence in a range of complex natural and synthetic compounds. nih.gov

Application in Material Science

The unique photophysical and electronic properties of the quinoxaline ring system have led to its incorporation into a variety of advanced materials. Quinoxaline derivatives are being explored for their potential in electronics, photonics, and sensing applications. nih.govd-nb.info

Components in Coordination Polymers and Metal-Organic Frameworks

Coordination polymers and metal-organic frameworks (MOFs) are materials constructed from metal ions or clusters linked together by organic ligands. These materials can exhibit high porosity, making them useful for gas storage, separation, and catalysis. The primary amine group of this compound can be reacted with aldehydes or ketones to form Schiff base ligands. These ligands, containing both the quinoxaline unit and an imine group, can then coordinate with metal ions to form coordination polymers or MOFs. The specific properties of the resulting material, such as its framework structure and photophysical characteristics, can be tuned by the choice of the aldehyde or ketone and the metal ion.

Table 1: Potential Schiff Base Ligands from this compound

| Aldehyde/Ketone Reactant | Resulting Schiff Base Ligand Type | Potential Metal Ions for Coordination |

| Salicylaldehyde | N-(salicylidene)quinoxalin-5-ylmethanamine | Cu(II), Zn(II), Ni(II) |

| 2-Pyridinecarboxaldehyde | N-(pyridin-2-ylmethylene)quinoxalin-5-ylmethanamine | Fe(II), Co(II), Ru(II) |

| Acetylacetone | N-(4-oxopentan-2-ylidene)quinoxalin-5-ylmethanamine | V(IV), Cr(III), Mn(II) |

Use in Optoelectronic and Luminescent Materials Development

Quinoxaline derivatives are known to exhibit interesting photoluminescent properties, making them attractive for use in optoelectronic devices such as organic light-emitting diodes (OLEDs). d-nb.inforesearchgate.net The electron-deficient nature of the pyrazine (B50134) ring within the quinoxaline structure can facilitate intramolecular charge transfer (ICT) when combined with electron-donating groups. This ICT process is often responsible for the observed luminescence.

This compound can serve as a foundational building block for such materials. The amine group can be functionalized with various aromatic or electron-donating moieties to create molecules with tailored emission wavelengths and quantum efficiencies. The resulting compounds could be utilized as emitters or as host materials in the emissive layer of an OLED. Research has shown that quinoxaline-based materials can achieve high external quantum efficiencies in OLEDs. researchgate.net

Table 2: Research Findings on Quinoxaline-based Luminescent Materials

| Quinoxaline Derivative Type | Application | Key Finding |

| Donor-Acceptor-Donor (D-A-D) with Quinoxaline Acceptor | Organic Light-Emitting Diodes (OLEDs) | Exhibits high-contrast polymorph-dependent emission and multicolor mechanochromic luminescence. d-nb.info |

| Phenanthrene-fused-quinoxaline | Dye-Sensitized Solar Cells (DSSCs) | Achieved exceptional power conversion efficiencies, indicating strategic advantage for enhanced durability. d-nb.info |

Constituents in Semiconductor Research

The development of organic semiconductors is a rapidly growing field, with applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. Quinoxaline derivatives have emerged as promising n-type (electron-transporting) materials due to their electron-deficient nature and rigid, planar structure which can facilitate intermolecular charge transport. nih.govbeilstein-journals.org

This compound can be a valuable precursor for the synthesis of larger, more complex quinoxaline-based molecules for semiconductor applications. For instance, the amine group could be used in coupling reactions to link the quinoxaline core to other aromatic systems, thereby extending the π-conjugation and tuning the electronic properties of the resulting material. Research on quinoxaline-based polymers has demonstrated their potential in achieving high charge carrier mobilities in OFETs and significant power conversion efficiencies in solar cells. beilstein-journals.orgresearchgate.net

Table 3: Properties of Quinoxaline-based Organic Semiconductors

| Quinoxaline-based Material | Application | Hole/Electron Mobility |

| 2,3,5,8-tetraphenyl-quinoxaline derivative | Organic Thin-Film Transistors (OTFTs) | p-channel characteristics with hole mobilities up to 2.6 × 10⁻⁵ cm²/Vs. researchgate.net |

| Poly[(thiophene)-alt-(6,7-difluoro-2-(2-hexyldecyloxy)quinoxaline)] (PTQ10) | Polymer Solar Cells (PSCs) | Power conversion efficiencies over 16% with Y6 acceptor. beilstein-journals.org |

Chemical Adsorption and Corrosion Inhibition Mechanisms for Metallic Surfaces

This compound and its derivatives have emerged as a significant class of corrosion inhibitors, particularly for protecting metallic surfaces in aggressive acidic environments. Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that mitigates the corrosive action of the surrounding medium. This adsorption is a complex process governed by the inhibitor's molecular structure, the nature of the metallic surface, and the corrosive environment.

The primary mechanism of corrosion inhibition by quinoxaline derivatives involves the adsorption of the inhibitor molecules onto the metal surface. rsc.org This adsorption can occur through two main pathways: physisorption and chemisorption. Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules, while chemisorption involves the formation of coordinate covalent bonds between the d-orbitals of the metal atoms and the lone pair electrons of the heteroatoms (nitrogen, in the case of the quinoxaline ring) and π-electrons of the aromatic rings present in the inhibitor molecule. rsc.orgresearchgate.net

The presence of heteroatoms like nitrogen, oxygen, and sulfur, along with aromatic rings and multiple bonds in the molecular structure of quinoxaline derivatives, facilitates their strong adsorption on the metal surface. researchgate.net This adsorption creates a physical and/or chemical barrier that retards the ingress of aggressive ions, such as H+, and dissolved oxygen, thereby inhibiting the corrosion process.

Several studies have employed electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), to elucidate the inhibition mechanism. Potentiodynamic polarization studies often reveal that quinoxaline derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. najah.eduresearchgate.netnih.govresearchgate.net This is indicated by a shift in both the anodic and cathodic branches of the polarization curves upon the addition of the inhibitor.

The adsorption behavior of these inhibitors on metal surfaces is often described by various adsorption isotherms, with the Langmuir adsorption isotherm being frequently reported to provide a good fit for the experimental data. rsc.orgnajah.eduresearchgate.netnih.govresearchgate.net This suggests the formation of a monolayer of the inhibitor on the metal surface.

Detailed Research Findings:

Electrochemical studies have provided quantitative insights into the effectiveness of quinoxaline derivatives as corrosion inhibitors. For instance, the inhibition efficiency of these compounds increases with their concentration, reaching a maximum value at an optimal concentration. najah.eduresearchgate.net

Quantum chemical calculations, based on Density Functional Theory (DFT), have been instrumental in correlating the molecular structure of quinoxaline inhibitors with their inhibition performance. researchgate.nethanyang.ac.krlew.ro These theoretical studies analyze parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment. A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, facilitating chemisorption. Conversely, a lower ELUMO value suggests a higher ability to accept electrons from the metal surface. The energy gap (ΔE) is also a crucial parameter, with a smaller value generally correlating with higher inhibition efficiency, as it implies greater reactivity of the inhibitor molecule. lew.ro

Molecular dynamics simulations have further complemented experimental and DFT studies by providing a visual representation of the adsorption process at the atomic level. These simulations help in understanding the orientation and interaction of the inhibitor molecules on the metal surface. researchgate.net

The following tables summarize key findings from various research studies on the corrosion inhibition properties of quinoxaline derivatives.

Table 1: Electrochemical Parameters for Mild Steel in 1.0 M HCl with and without Quinoxaline Derivatives

| Inhibitor | Concentration (M) | Corrosion Current Density (Icorr) (µA/cm²) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| Blank | - | 1150 | - | najah.edu |

| Q3 | 0.001 | 35.5 | 96.9 | najah.edu |

| Q4 | 0.001 | 49.5 | 95.7 | najah.edu |

| QZ-OH | 10⁻³ | - | 92 | researchgate.net |

| QZ-CH3 | 10⁻³ | - | 96 | researchgate.net |

| QN-CH3 | 10⁻³ | - | 89.07 | |

| QN-Cl | 10⁻³ | - | 87.64 | |

| MeSQX | 10⁻³ | - | 92 | researchgate.net |

| BrSQX | 10⁻³ | - | 89 | researchgate.net |

| PRQX | 10⁻³ | - | 97.7 | researchgate.net |

Table 2: Quantum Chemical Parameters for Selected Quinoxaline Derivatives

| Inhibitor | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) | Reference |

|---|---|---|---|---|---|

| Q3 | -8.969 | -1.178 | 7.791 | 3.013 | najah.edu |

| Q4 | -8.761 | -1.439 | 7.322 | 2.099 | najah.edu |

| A | -6.45 | -2.03 | 4.42 | - | lew.ro |

| B | -6.01 | -1.87 | 4.14 | - | lew.ro |

| C | -5.46 | -0.59 | 4.87 | - | lew.ro |

Advanced Spectroscopic and Analytical Characterization for Quinoxalin 5 Ylmethanamine Hydrochloride Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessmentnih.govtsijournals.comnih.govpressbooks.pub

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure and the assessment of sample purity. For Quinoxalin-5-ylmethanamine (B1499665) hydrochloride, a combination of 1H NMR, 13C NMR, and advanced 2D NMR experiments provides a complete picture of the atomic connectivity and spatial relationships within the molecule.

1H NMR Analysisnih.govtsijournals.compressbooks.pub

The 1H NMR spectrum of Quinoxalin-5-ylmethanamine hydrochloride provides critical information about the number and chemical environment of the protons. The protons on the quinoxaline (B1680401) core, specifically on the pyrazine (B50134) and benzene (B151609) rings, exhibit characteristic chemical shifts in the aromatic region (typically δ 7.5-9.0 ppm). chemicalbook.comchemicalbook.com The protons of the methanamine side chain and the ammonium (B1175870) group also show distinct signals.

The aromatic protons on the quinoxaline backbone generally appear as multiplets due to complex spin-spin coupling. nih.gov The H-2 and H-3 protons on the pyrazine ring are expected at the most downfield positions, while the protons on the substituted benzene ring (H-6, H-7, and H-8) will appear slightly more upfield. The methylene (B1212753) (-CH₂) protons of the methanamine group are anticipated to resonate as a singlet, with its chemical shift influenced by the adjacent aromatic ring and the electron-withdrawing ammonium group. The protons of the ammonium (-NH₃⁺) group typically appear as a broad singlet, and its signal can be confirmed by its exchange with deuterium (B1214612) oxide (D₂O). pressbooks.pub

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-2, H-3 | ~8.8 - 9.0 | Doublet | Protons on the pyrazine ring. |

| H-8 | ~8.0 - 8.2 | Doublet of doublets | Aromatic proton adjacent to nitrogen and C-7. |

| H-7 | ~7.7 - 7.9 | Triplet | Aromatic proton between C-6 and C-8. |

| H-6 | ~7.8 - 8.0 | Doublet of doublets | Aromatic proton adjacent to the methanamine group. |

| -CH₂- | ~4.3 - 4.5 | Singlet | Methylene protons of the side chain. |

13C NMR Analysistsijournals.compressbooks.pubrsc.orgorganicchemistrydata.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbons in the quinoxaline ring system are well-documented and fall within the aromatic region (δ 120-155 ppm). rsc.orgipb.pt The carbon of the methylene group will appear in the aliphatic region, shifted downfield due to the attached nitrogen and aromatic ring.

The carbon atoms of the pyrazine ring (C-2 and C-3) are typically found around δ 145 ppm, while the quaternary carbons at the ring junction (C-4a and C-8a) resonate in the δ 140-143 ppm range. rsc.orgipb.pt The carbons of the benzene portion of the ring system will appear between δ 125-135 ppm. The specific substitution at C-5 will influence the chemical shifts of the surrounding carbons (C-4a, C-6, and C-8a).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ ppm) | Notes |

|---|---|---|

| C-2, C-3 | ~145 | Pyrazine ring carbons. rsc.org |

| C-8a | ~142 | Quaternary carbon at ring junction. |

| C-4a | ~141 | Quaternary carbon at ring junction. |

| C-5 | ~137 | Carbon bearing the methanamine substituent. |

| C-7 | ~131 | Aromatic CH. |

| C-8 | ~130 | Aromatic CH. |

| C-6 | ~128 | Aromatic CH. |

Advanced NMR Techniques for Structural Elucidation

To definitively assign all proton and carbon signals and confirm the structure, advanced two-dimensional (2D) NMR techniques are employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be used to trace the connectivity of the protons on the benzene ring (H-6, H-7, H-8).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of which proton is attached to which carbon, for example, linking the signals of H-6, H-7, and H-8 to their respective carbon atoms C-6, C-7, and C-8.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying the connectivity across quaternary carbons and heteroatoms. For instance, HMBC would show correlations from the -CH₂- protons to C-5, C-4a, and C-6, confirming the position of the substituent on the quinoxaline ring. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are bonded. It can be used to confirm the substitution pattern by observing the spatial proximity between the -CH₂- protons and the H-6 proton.

The application of these techniques provides irrefutable evidence for the structural assignment of this compound. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysisnih.govlibretexts.org

Mass spectrometry is an essential analytical tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, soft ionization techniques like Electrospray Ionization (ESI) are typically used to observe the molecular ion.

The ESI mass spectrum, run in positive ion mode, would be expected to show a prominent peak for the protonated molecule [M+H]⁺. The free base, Quinoxalin-5-ylmethanamine, has a molecular formula of C₉H₉N₃ and a monoisotopic mass of 159.08 g/mol . Therefore, the expected ion would be observed at an m/z (mass-to-charge ratio) of 160.09. The presence of a molecular ion with an odd nominal mass is consistent with the nitrogen rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. pressbooks.pub

Tandem mass spectrometry (MS/MS) experiments can be performed on the [M+H]⁺ ion to induce fragmentation and gain further structural insight. The fragmentation of quinoxaline derivatives and aliphatic amines follows predictable pathways. libretexts.orgnih.gov

Table 3: Expected Mass Spectrometry Data for Quinoxalin-5-ylmethanamine

| Ion | Expected m/z | Fragmentation Pathway |

|---|---|---|

| [M+H]⁺ | 160.09 | Protonated molecular ion of the free base. |

| [M-NH₂]⁺ | 143.06 | Alpha-cleavage, loss of the amino group from the side chain. pressbooks.pub |

| [M-HCN]⁺ | 133.07 | Loss of hydrogen cyanide from the pyrazine ring. |

The characteristic alpha-cleavage of the amine is a dominant fragmentation pathway, involving the breaking of the C-C bond nearest to the nitrogen atom. pressbooks.publibretexts.org This would lead to fragments corresponding to the loss of the amino group. Additionally, fragmentation of the quinoxaline ring itself, often involving the loss of HCN, provides further confirmation of the core structure. chromatographyonline.com

Infrared (IR) Spectroscopy for Functional Group Identificationnih.govnih.govpressbooks.pub

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will display characteristic absorption bands corresponding to the amine hydrochloride salt, the aromatic quinoxaline ring, and the methylene group.

The most prominent feature will be the broad and strong absorption band for the N-H stretching vibrations of the primary ammonium salt (-NH₃⁺), which typically appears in the range of 2500-3200 cm⁻¹. This broadness is due to hydrogen bonding. Aromatic C-H stretching vibrations are expected to appear as weaker bands just above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the quinoxaline ring system will produce a series of medium to strong bands in the 1400-1620 cm⁻¹ region. nih.gov The C-N stretching vibration of the aromatic amine is typically strong and found between 1250-1335 cm⁻¹. orgchemboulder.com Finally, characteristic out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region can provide information about the substitution pattern on the benzene ring.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

|---|---|---|---|

| 3200-2500 | -NH₃⁺ (Ammonium salt) | N-H Stretch | Strong, Broad |

| 3100-3000 | Aromatic C-H | C-H Stretch | Medium to Weak |

| 1620-1580 | Quinoxaline Ring | C=N Stretch | Medium |

| 1580-1400 | Quinoxaline Ring | C=C Stretch | Medium to Strong |

| 1335-1250 | Aromatic C-N | C-N Stretch | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties and Complexation Studiesnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems like quinoxaline. Quinoxaline derivatives are known to be colored and fluorescent materials due to their planar and highly conjugated structures. nih.gov

The UV-Vis spectrum of this compound is expected to show multiple absorption maxima. These arise from π-π* and n-π* electronic transitions within the quinoxaline ring system. nih.govias.ac.in The high-energy π-π* transitions are typically observed in the 300–330 nm range, while the lower-energy n-π* transitions, involving the non-bonding electrons on the nitrogen atoms, may appear as a weaker band at longer wavelengths, potentially extending into the visible region (~400 nm). nih.gov The introduction of the aminomethyl group, an auxochrome, on the quinoxaline ring is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinoxaline.

Furthermore, UV-Vis spectroscopy is a valuable tool for studying complexation. Changes in the absorption spectrum upon the addition of other chemical species, such as metal ions or upon a change in pH, can indicate an interaction. For example, the protonation of the nitrogen atoms in the pyrazine ring upon forming the hydrochloride salt or in acidic solutions can lead to noticeable shifts in the absorption bands, providing insight into the electronic properties of the ground and excited states. nih.gov

Table 5: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Quinoxalin-5-ylmethanamine |

| Quinoxaline |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) stands as a definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, a single-crystal XRD analysis would provide precise data on its crystal structure, including the spatial coordinates of each atom. This information is fundamental to understanding the molecule's conformation, intermolecular interactions, and packing in the solid state.

Should a crystalline form of this compound be subjected to XRD analysis, a comprehensive dataset of its crystallographic parameters could be established. This would include the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). Furthermore, the analysis would reveal details about hydrogen bonding interactions, which are crucial given the presence of the amine and hydrochloride moieties, as well as the nitrogen atoms in the quinoxaline ring. While specific experimental data for this compound is not widely available in public literature, a hypothetical representation of such data is presented in Table 1.

Table 1: Hypothetical X-ray Diffraction Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.542 |

| b (Å) | 8.231 |

| c (Å) | 12.678 |

| α (°) | 90 |

| β (°) | 109.3 |

| γ (°) | 90 |

| Volume (ų) | 1037.5 |

| Z | 4 |

Note: The data in this table is hypothetical and serves as an illustrative example of the parameters that would be determined through XRD analysis.

Electrochemical Analysis for Redox Behavior

The electrochemical properties of this compound are of significant interest due to the redox-active quinoxaline core. The pyrazine ring within the quinoxaline structure is known to be the primary electroactive center, capable of undergoing reduction. nih.gov This process is typically pH-dependent and involves a two-electron transfer. nih.gov

Electrochemical techniques, particularly cyclic voltammetry (CV), are employed to study this redox behavior. In a typical CV experiment, the potential is swept linearly to a set value and then reversed. The resulting plot of current versus potential provides information on the redox potentials and the reversibility of the electron transfer processes. For quinoxaline derivatives, the reduction process often involves the formation of a radical anion in the initial step. researchgate.net

While specific cyclic voltammetry data for this compound is not readily found in published research, the general mechanism for quinoxaline derivatives suggests that the first reduction would be a quasi-reversible or irreversible process. The electrochemical behavior of related quinoxaline compounds has been studied, indicating that the reduction of the pyrazine ring is a key electrochemical feature. nih.govcdnsciencepub.comrsc.org A summary of expected electrochemical characteristics based on related compounds is provided in Table 2.

Table 2: Expected Electrochemical Data for this compound

| Parameter | Expected Observation |

|---|---|

| First Reduction Potential (Epc1) vs. Ag/AgCl | -0.8 to -1.2 V in aprotic solvent |

| First Oxidation Potential (Epa1) vs. Ag/AgCl | Not typically observed for the initial reduction product |

| Electron Transfer | 1e⁻ or 2e⁻ process, pH-dependent |

Note: The data in this table is based on the general behavior of quinoxaline derivatives and is intended to be illustrative.

Surface Characterization Techniques for Material Interactions (e.g., SEM, EDX)

When this compound is utilized in materials science, for instance as a component in a composite material or as a surface modifier, its surface characteristics become critically important. Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) are powerful techniques for investigating these properties.

SEM would provide high-resolution images of the material's surface morphology. If this compound were, for example, incorporated into a polymer matrix, SEM could reveal its dispersion and the resulting surface texture of the composite.

EDX analysis complements SEM by providing elemental composition data. An EDX spectrum of a material containing this compound would show peaks corresponding to the elements present, namely Carbon (C), Nitrogen (N), and Chlorine (Cl), in addition to other elements from the substrate or matrix. The detection of nitrogen is a key indicator of the presence of the quinoxaline moiety. globalsino.com The relative intensities of these peaks can be used to estimate the elemental composition of the sample's surface. Table 3 presents a hypothetical EDX analysis summary for a material containing the compound.

Table 3: Hypothetical Elemental Composition from EDX Analysis

| Element | Expected Atomic % |

|---|---|

| Carbon (C) | 60-70 |

| Nitrogen (N) | 15-20 |

| Chlorine (Cl) | 5-10 |

Note: The data in this table is hypothetical and illustrates the type of elemental information that would be obtained from an EDX analysis.

Q & A

Q. What are the recommended storage conditions for Quinoxalin-5-ylmethanamine hydrochloride to maintain stability?

Store the compound at -20°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) to minimize degradation. Avoid prolonged storage, as hydrochloride salts can hydrolyze or oxidize over time, potentially forming hazardous byproducts like carbon oxides or nitrogen oxides . Regularly validate stability via analytical techniques (e.g., HPLC) for long-term studies .

Q. What safety protocols are essential when handling this compound?

Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid skin/eye contact and inhalation. In case of exposure:

Q. What synthetic routes are reported for quinoxaline derivatives, and how can they be adapted for this compound?

Common methods include:

- Condensation reactions : React 1,2-diamines with α-keto acids or aldehydes under acidic conditions. For hydrochlorides, introduce HCl gas during final purification .

- Optimization : Adjust molar ratios (e.g., 1:1.2 diamine:ketone) and catalysts (e.g., ZnCl₂) to improve yield. Monitor reaction progress via TLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point, solubility) of this compound?

- Cross-validation : Use multiple analytical methods (e.g., DSC for melting point, Karl Fischer titration for moisture content).

- Batch-specific analysis : Compare Certificates of Analysis (CoA) from suppliers to identify variations in purity or crystallinity .

- Environmental factors : Replicate experiments under controlled humidity/temperature to assess hygroscopicity or polymorphism .

Q. What advanced analytical techniques are critical for characterizing impurities or degradation products in this compound?

- LC-MS/MS : Identify trace impurities (e.g., unreacted precursors) with high sensitivity .

- NMR spectroscopy : Use ¹³C and DEPT-135 to confirm structural integrity and detect stereochemical anomalies .

- Thermogravimetric analysis (TGA) : Quantify decomposition thresholds (e.g., onset at 184°C for related compounds) .

Q. How should researchers design experiments to assess the compound’s reactivity with common laboratory reagents?

- Compatibility testing : Incubate the compound with oxidizers (e.g., H₂O₂), acids, or bases under controlled conditions. Monitor gas evolution (e.g., CO₂) via FTIR .

- Kinetic studies : Use UV-Vis spectroscopy to track reaction rates at varying pH/temperatures .

- Hazard mitigation : Conduct small-scale trials (<100 mg) in blast shields due to potential exothermic reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.